3-bromo-N-(4-chloro-3-nitrophenyl)-4-methoxybenzamide
Overview
Description
3-bromo-N-(4-chloro-3-nitrophenyl)-4-methoxybenzamide: is a chemical compound with the molecular formula C14H10BrClN2O3 It is a member of the benzamide family, characterized by the presence of a bromine atom, a chloro-nitrophenyl group, and a methoxy group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-chloro-3-nitrophenyl)-4-methoxybenzamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the meta position, forming 4-chloro-3-nitroaniline.
Bromination: The nitrated product is then subjected to bromination to introduce a bromine atom at the para position, resulting in 3-bromo-4-chloro-3-nitroaniline.
Methoxylation: The brominated product is then reacted with methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-chloro-3-nitrophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Reduction: Reducing agents (hydrogen gas, sodium dithionite), catalysts (Pd/C, Raney nickel).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 3-amino-N-(4-chloro-3-nitrophenyl)-4-methoxybenzamide.
Oxidation: 3-bromo-N-(4-chloro-3-nitrophenyl)-4-carboxybenzamide.
Scientific Research Applications
3-bromo-N-(4-chloro-3-nitrophenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-chloro-3-nitrophenyl)-4-methoxybenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and resulting in downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
3-bromo-N-(4-chloro-3-nitrophenyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-bromo-N-(4-chloro-3-nitrophenyl)-4-methoxybenzamide imparts unique chemical and physical properties, such as increased solubility in organic solvents and potential for specific interactions with biological targets. This makes it distinct from its analogs and valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-N-(4-chloro-3-nitrophenyl)-4-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O4/c1-22-13-5-2-8(6-10(13)15)14(19)17-9-3-4-11(16)12(7-9)18(20)21/h2-7H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWBYULHCUXIAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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